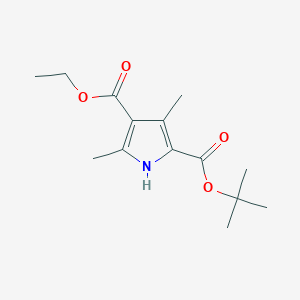
2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate
Descripción general
Descripción
The compound 2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate is a derivative of pyrrole, a five-membered aromatic heterocycle. The pyrrole ring is substituted with tert-butyl and ethyl groups, which are known to influence the steric and electronic properties of the molecule. The presence of dimethyl groups on the pyrrole ring further contributes to the compound's unique chemical behavior.
Synthesis Analysis
The synthesis of pyrrole derivatives, such as the one , often involves selective cyclization and functional group transformations. For instance, a related compound, 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives, is synthesized through a four-step process that includes selective cyclization controlled by lithium coordination and steric hindrance from the tert-butyl ester . This method avoids the need for column chromatography purification, indicating a high selectivity in the synthesis process.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be complex due to the presence of bulky substituents like tert-butyl groups. These groups can induce steric hindrance and influence the overall molecular conformation. For example, in the synthesis of a chiral bipyrrole, the tert-butyl groups cause restricted rotation about the bipyrrole bond, resulting in diastereotopic hydrogens in the NMR spectrum and a significant twist out of coplanarity between the pyrrole rings . This suggests that the tert-butyl groups in 2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate would also impact its molecular conformation and possibly its reactivity.
Chemical Reactions Analysis
Pyrrole derivatives can participate in various chemical reactions, often facilitated by the presence of functional groups that can act as reaction sites. For example, tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate is prepared using organocatalysis, which involves the reaction of Boc-tetramic acid with benzylidenemalononitrile . This indicates that the tert-butyl group can coexist with other reactive functionalities without interfering with the reaction, which could be relevant for the chemical behavior of 2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their substituents. Bulky groups like tert-butyl can affect the compound's solubility, boiling point, and melting point. The crystal structure of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, reveals specific space group information and density, which are crucial for understanding the physical properties of these molecules . The presence of tert-butyl and ethyl groups in 2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate would likely result in similar physical characteristics, such as a high degree of crystallinity and specific intermolecular interactions.
Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
- Summary of the Application: Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention in recent years .
- Results or Outcomes: Indole derivatives, both natural and synthetic, show various biologically vital properties. Due to the importance of this significant ring system, the investigation of novel methods of synthesis has attracted the attention of the chemical community .
Knorr Pyrrole Synthesis
- Summary of the Application: The Knorr pyrrole synthesis is a widely used chemical reaction that synthesizes substituted pyrroles. The method involves the reaction of an α-amino-ketone and a compound containing an electron-withdrawing group α to a carbonyl group .
- Methods of Application or Experimental Procedures: The mechanism requires zinc and acetic acid as catalysts. It will proceed at room temperature. Because α-aminoketones self-condense very easily, they must be prepared in situ .
- Results or Outcomes: The resulting product, diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, has been called Knorr’s Pyrrole ever since .
Synthesis of Boradiazaindacene (BODIPY dyes) Units
- Summary of the Application: 3-Ethyl-2,4-dimethylpyrrole can be used as a substrate for the synthesis of Boradiazaindacene (BODIPY dyes) units as a building block for the fabrication of energy transfer cassettes .
- Results or Outcomes: BODIPY dyes are used in a variety of applications, including fluorescence microscopy, flow cytometry, and as sensors .
Synthesis of Meso-Benzyl and Meso-Alkyl Dipyrrins Salts
- Summary of the Application: 3-Ethyl-2,4-dimethylpyrrole can be used as a substrate for the synthesis of meso-benzyl and meso-alkyl dipyrrins salts by treating with corresponding acid chloride .
- Results or Outcomes: These salts can be used as building blocks for the fabrication of energy transfer cassettes .
Synthesis of Tert-Buty-2-Hydroximino-3-Oxobutyarate
- Summary of the Application: Tert-Buty-2-Hydroximino-3-Oxobutyarate is a chemical compound that can be synthesized from "2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate" .
- Methods of Application or Experimental Procedures: The synthesis involves cooling tert-Butyl-3-oxobutyrate in an ice bath to about 278 K. Sodium nitrite is added over 45 minutes keeping the temperature under 288 K. The mixture is stirred for 30 minutes and then left standing for 3 h, yielding tert-buty-2-hydroximino-3-oxobutyarate .
- Results or Outcomes: The resulting product, tert-buty-2-hydroximino-3-oxobutyarate, can be used in further chemical reactions .
Safety And Hazards
Propiedades
IUPAC Name |
2-O-tert-butyl 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-7-18-12(16)10-8(2)11(15-9(10)3)13(17)19-14(4,5)6/h15H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXJFSNESZDOGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402201 | |
| Record name | 2-tert-Butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate | |
CAS RN |
86770-31-2 | |
| Record name | 2-(1,1-Dimethylethyl) 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86770-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butyl 4-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2-(1,1-dimethylethyl) 4-ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.275 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1-Adamantyl)phenyl]adamantane](/img/structure/B1308494.png)
![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1308496.png)
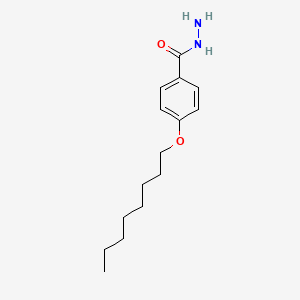
![[3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate](/img/structure/B1308500.png)
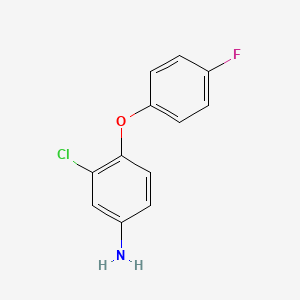
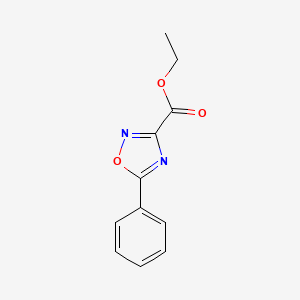
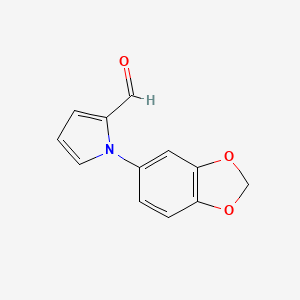
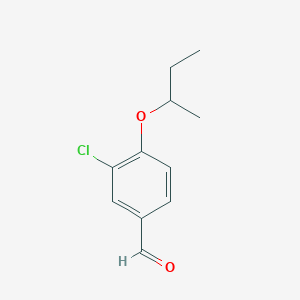
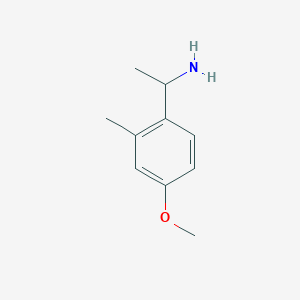
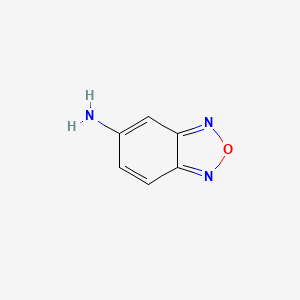
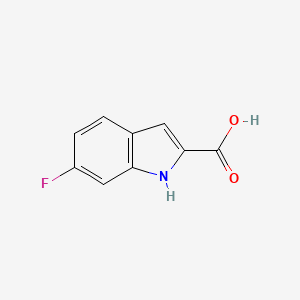
![N-[1-Dimethylaminomethylidene]benzamide](/img/structure/B1308529.png)
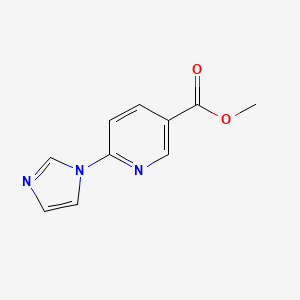
![(E)-3-(4-chloro-3-nitroanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308537.png)